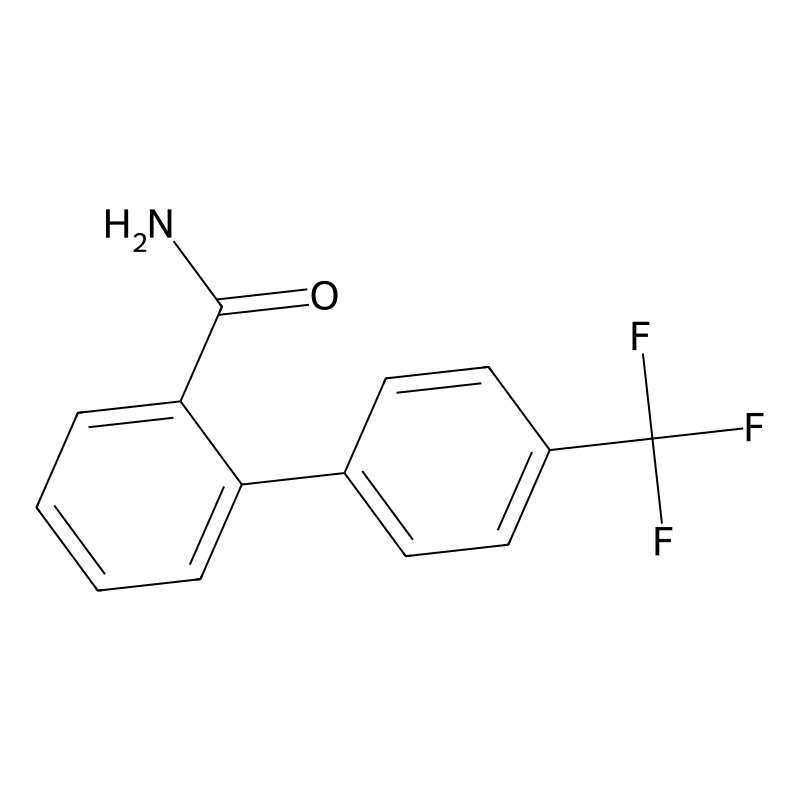

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 267.23 g/mol. This compound is notable for its potential applications in pharmaceuticals and material science due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the reactivity and solubility of the molecule in various chemical environments .

While specific reactions involving 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide are not extensively documented, it can be inferred that the carboxamide group allows for participation in various chemical transformations, such as:

- Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid.

- Coupling Reactions: The compound can act as a coupling agent in synthetic organic chemistry, particularly in the formation of amides or esters.

- Electrophilic Substitution: The trifluoromethyl group may influence electrophilic aromatic substitution reactions, making the aromatic ring more reactive towards electrophiles due to its electron-withdrawing effect .

- Anticancer agents: Some trifluoromethyl-substituted biphenyl derivatives are known for their ability to inhibit tumor growth.

- Antimicrobial activity: The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved antimicrobial properties .

Synthesis methods for 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide typically involve several steps:

- Formation of Biphenyl Framework: The biphenyl structure can be synthesized through Suzuki coupling reactions between aryl halides or via other cross-coupling methods.

- Introduction of Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or via photochemical methods.

- Carboxamide Formation: The final step involves converting a carboxylic acid derivative into a carboxamide through reaction with an amine or ammonia under appropriate conditions (e.g., heating with an amine in an inert atmosphere) .

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may contribute to drug design, particularly in creating compounds with enhanced biological activity.

- Material Science: The compound may be utilized in developing advanced materials due to its thermal stability and electronic properties.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules .

Several compounds share structural similarities with 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | Contains a carboxylic acid instead of a carboxamide | Potential anticancer properties | |

| N-(Piperidin-4-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide | Incorporates a piperidine moiety | Investigated for pharmacological properties | |

| Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate | Methyl ester derivative | Used as a building block in organic synthesis |

The uniqueness of 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide lies in its specific combination of functional groups that could impart distinct chemical reactivity and biological interactions compared to its analogs .